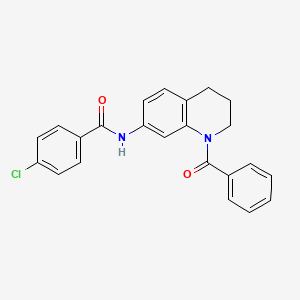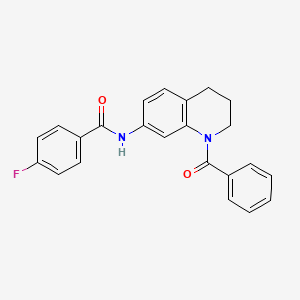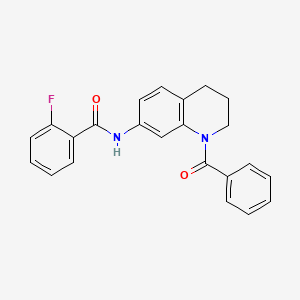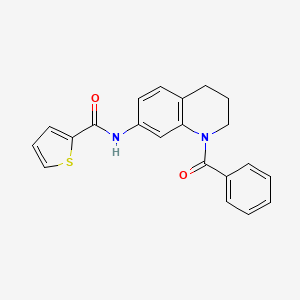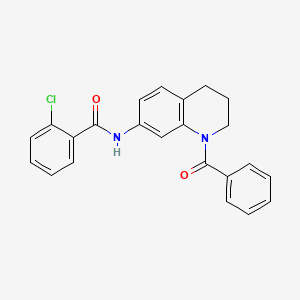
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide, or N-BTQC-2-S, is a novel small-molecule compound with a unique chemical structure. It is an organic compound that belongs to the family of quinolines and thiophenes. N-BTQC-2-S has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-BTQC-2-S has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-BTQC-2-S is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to interact with certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-BTQC-2-S has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell proliferation and apoptosis. It has also been shown to possess anti-cancer, anti-microbial, and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-BTQC-2-S is a novel small-molecule compound with a wide range of biological activities. It is relatively easy to synthesize and has a high yield and purity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using N-BTQC-2-S in laboratory experiments. It is relatively expensive, and it is not always possible to obtain high purity samples. In addition, it is not always possible to obtain consistent results due to the variability in the synthesis process.
Zukünftige Richtungen
N-BTQC-2-S is a promising compound with a wide range of potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of N-BTQC-2-S and exploring its potential applications in the treatment of various diseases. In addition, further research should focus on optimizing the synthesis process to improve the yield and purity of the compound. Finally, further research should focus on studying the safety and efficacy of N-BTQC-2-S in clinical trials.
Synthesemethoden
N-BTQC-2-S can be synthesized through a condensation reaction between 1-benzoyl-1,2,3,4-tetrahydroquinoline and 5-chlorothiophene-2-sulfonamide. This reaction is typically carried out in an inert solvent such as toluene or ethyl acetate. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography. The yield of the reaction is usually high, and the purity of the product is typically greater than 95%.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-9-8-14-7-4-12-23(17(14)13-16)20(24)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,22H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKZWWDBDUOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



